molecular formula C21H20N6O B2514226 5-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 2034229-17-7

5-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B2514226
CAS No.: 2034229-17-7
M. Wt: 372.432
InChI Key: KTTQRTOMSAHHQB-UHFFFAOYSA-N
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Description

5-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide ( 2034229-17-7, Molecular Weight: 372.4 g/mol) is a synthetically produced bis-heterocyclic compound featuring a carboxamide bridge connecting a 1-phenyl-5-methylpyrazole moiety and a pyridine ring substituted with a 1-methylpyrazole group . This molecular architecture incorporates the pyrazole pharmacophore, a scaffold widely recognized in medicinal chemistry for its diverse biological potential, including antitumor, anti-inflammatory, and antimicrobial activities . While direct biological data for this specific compound is limited in the public domain, its structural analogs have demonstrated significant research value. Compounds with similar pyrazole-carboxamide structures have been investigated as potential antifungal agents by targeting fungal metabolic pathways and as antibacterial agents against resistant strains . The presence of the 1-phenyl-1H-pyrazole and pyridine subunits, common in many kinase inhibitors, suggests potential applicability in oncology research, where such compounds may act by modulating key cellular signaling pathways . The synthesis of this compound typically involves multi-step organic reactions, including palladium-catalyzed cross-coupling to construct the pyrazole-pyridine unit, followed by carbodiimide-mediated amide bond formation to link the two heterocyclic systems . Researchers can utilize this compound as a versatile building block for developing novel bioactive molecules or as a reference standard in high-throughput screening assays. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-methyl-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O/c1-15-18(14-25-27(15)17-6-4-3-5-7-17)21(28)23-13-16-8-9-19(22-12-16)20-10-11-24-26(20)2/h3-12,14H,13H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTQRTOMSAHHQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=CN=C(C=C3)C4=CC=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, focusing on its mechanisms, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C21H20N6O
  • Molecular Weight : 372.432 g/mol

The structure includes a pyrazole core, which is often associated with various biological activities, including anti-inflammatory and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that pyrazole derivatives can inhibit key enzymes and pathways involved in cancer progression and inflammation. The proposed mechanisms include:

  • Inhibition of Kinases : Pyrazole compounds often act as kinase inhibitors, which are crucial in regulating cell division and survival.
  • Induction of Apoptosis : Some studies suggest that these compounds can induce programmed cell death in cancer cells, contributing to their anticancer effects.

Anticancer Activity

Recent studies have reported the cytotoxic effects of 5-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide against various cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (µM) Mechanism
MCF7 (Breast)3.79Inhibition of cell proliferation
SF268 (Brain)12.50Induction of apoptosis
NCI-H460 (Lung)42.30Cell cycle arrest

These results indicate significant potential for this compound as an anticancer agent, particularly in breast and brain cancers.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown promise in reducing inflammation:

  • Inhibition of Pro-inflammatory Cytokines : Studies have demonstrated that this compound can lower levels of cytokines such as TNF-alpha and IL-6, which are critical in inflammatory responses.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives, including the target compound:

  • Study on MCF7 Cells : A study conducted on MCF7 cells revealed that treatment with 5-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide resulted in a significant decrease in cell viability, with an IC50 value indicating strong cytotoxicity compared to standard chemotherapeutics.
  • Combination Therapy : Another study explored the effects of combining this compound with other chemotherapeutic agents, showing enhanced efficacy against resistant cancer cell lines through synergistic mechanisms.

Scientific Research Applications

The compound exhibits promising biological activities, particularly in the following areas:

Anticancer Activity

Recent studies have shown that this compound has significant cytotoxic effects against various cancer cell lines. Notably:

  • MCF7 Cells : Treatment with this compound resulted in a substantial decrease in cell viability, indicating strong anticancer potential with an IC50 value comparable to established chemotherapeutics.

Anti-inflammatory Effects

The compound has demonstrated the ability to inhibit pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are crucial mediators in inflammatory responses. This suggests potential applications in treating inflammatory diseases.

Synergistic Effects with Other Agents

Research indicates that when combined with other chemotherapeutic agents, this compound can enhance efficacy against resistant cancer cell lines, showcasing its potential for use in combination therapies to overcome drug resistance.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and mechanisms of action of this compound:

Study Focus Findings
MCF7 Cell Viability Significant decrease in viability; strong cytotoxicity observed.
Combination Therapy Enhanced efficacy against resistant cell lines when used with other drugs.
Cytokine Inhibition Reduction in TNF-alpha and IL-6 levels, indicating anti-inflammatory potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrazole-carboxamide derivatives. Below is a systematic comparison with structurally analogous molecules from the evidence:

Key Observations:

Substituent Effects on Physicochemical Properties: Chlorine or fluorine substituents (e.g., 3b, ) increase molecular polarity and melting points compared to non-halogenated analogs .

Synthetic Methodology :

  • The target compound likely employs amide coupling (e.g., EDCI/HOBt in DMF) similar to derivatives in .
  • Yields for analogous compounds (62–71%) suggest moderate efficiency, with purification via preparative TLC or recrystallization .

Spectral Characterization: ¹H-NMR: All compounds show characteristic pyrazole proton signals (e.g., δ 8.12 in 3a–3e). The target compound’s methyl groups (pyrazole and pyridine) would resonate near δ 2.6–2.7 . MS/IR: Cyano groups (e.g., 3a–3e) exhibit strong IR absorbance ~2230 cm⁻¹, while chlorine substituents increase molecular ion mass (e.g., 437.1 for 3b) .

Functional Group Diversity: The trifluoromethyl group in improves metabolic stability, whereas the cyano group in 3a–3e may enhance hydrogen bonding.

Q & A

Q. What are the standard synthetic methodologies for preparing 5-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide?

The synthesis typically involves multi-step reactions, starting with cyclocondensation of precursors like ethyl acetoacetate and phenylhydrazine to form the pyrazole core . Subsequent functionalization includes:

  • Step 1: Activation of the carboxylic acid group using thionyl chloride (SOCl₂) to form an acyl chloride intermediate .
  • Step 2: Coupling the activated intermediate with a substituted pyridylmethylamine under inert conditions (e.g., dichloromethane with triethylamine as a base) .
  • Purification: Column chromatography (silica gel, dichloromethane/ethyl acetate eluent) yields the final product with >95% purity .

Q. How is the molecular structure of this compound validated experimentally?

Key techniques include:

  • Single-crystal X-ray diffraction (XRD): Determines dihedral angles between heterocyclic rings (e.g., pyrazole-pyridine angle ~89.17°) and hydrogen-bonding networks .
  • Spectroscopy:
    • ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups at δ 2.4 ppm for pyrazole-CH₃) .
    • FT-IR identifies carbonyl stretches (~1680 cm⁻¹) and amide N-H bends (~3300 cm⁻¹) .

Q. What in vitro assays are recommended for initial pharmacological profiling?

  • Enzyme inhibition assays: Target kinases or receptors using fluorescence polarization or radiometric methods .
  • Cellular viability assays: MTT or ATP-based assays in cancer cell lines (e.g., IC₅₀ determination) .
  • Solubility and stability: Measure in PBS (pH 7.4) and simulated gastric fluid using HPLC .

Advanced Research Questions

Q. How can reaction efficiency be optimized for large-scale synthesis?

  • Microwave-assisted synthesis: Reduces reaction time (e.g., from 20 h to 2 h) while maintaining yields >80% .
  • Catalyst screening: Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency in heterocyclic systems .
  • In-line analytics: Use TLC and UPLC-MS to monitor intermediates and minimize side products .

Q. How do computational methods aid in predicting biological interactions?

  • Molecular docking (AutoDock/Vina): Models binding to targets like kinase ATP-binding pockets (e.g., docking scores < -8 kcal/mol suggest strong affinity) .
  • MD simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories .
  • Quantum chemical calculations (DFT): Predict reactivity of substituents (e.g., Fukui indices for electrophilic attack) .

Q. What strategies resolve contradictions in solubility and bioactivity data?

  • Solubility enhancement: Co-solvent systems (e.g., PEG-400/water) or nanoformulation (liposomes) improve bioavailability .
  • Metabolite identification: LC-HRMS identifies hydroxylated or demethylated metabolites that may explain variable activity .
  • Orthogonal assays: Validate kinase inhibition using both biochemical (e.g., ADP-Glo™) and cellular (e.g., phospho-antibody Western blot) methods .

Q. How can synergistic effects with other therapeutics be systematically evaluated?

  • Combinatorial screening: Use a checkerboard assay to calculate combination indices (CI < 1 indicates synergy) .
  • Transcriptomics: RNA-seq identifies pathways upregulated/downregulated in combination vs. monotherapy .
  • In vivo xenograft models: Test efficacy in murine models with co-administration (e.g., tumor volume reduction ≥60%) .

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